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Compound of Interest

Compound Name: MRS2603

Cat. No.: B1676840 Get Quote

For researchers and professionals in the fields of pharmacology and drug development, a

comprehensive understanding of novel chemical entities is paramount. This technical guide

provides an in-depth exploration of MRS2603, a significant antagonist of P2Y purinergic

receptors. This document outlines its chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols, presented in a clear and accessible

format for the scientific community.

Chemical Structure and Physicochemical Properties
MRS2603 is a synthetic organic compound that has been identified as a potent antagonist of

the P2Y1 and P2Y13 receptors.[1] Its chemical identity is defined by its systematic IUPAC

name, chemical formula, and various other identifiers that are crucial for its characterization

and synthesis.

The fundamental chemical and physical properties of MRS2603 are summarized in the table

below, providing a quantitative overview of this molecule.
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Property Value Reference

IUPAC Name

[(2Z)-2-[(4-chloro-3-

nitrophenyl)hydrazinylidene]-4-

formyl-6-methyl-5-oxopyridin-

3-yl]methyl dihydrogen

phosphate

[1]

CAS Number 860623-35-4 [1]

Chemical Formula C14H12ClN4O8P [1]

Molecular Weight 430.69 g/mol [1]
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Hydrogen Bond Acceptors 9 [2]

Hydrogen Bond Donors 3 [2]

Rotatable Bonds 7 [2]

Topological Polar Surface Area 190.6 Å² [2]

XLogP 0.17 [2]

Mechanism of Action and Signaling Pathways
MRS2603 functions as a competitive antagonist at two subtypes of the P2Y receptor family:

P2Y1 and P2Y13. These receptors are G protein-coupled receptors (GPCRs) that are

endogenously activated by adenosine diphosphate (ADP). By binding to these receptors,

MRS2603 prevents the binding of ADP and thereby inhibits the downstream signaling

cascades.

P2Y1 Receptor Signaling Pathway
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The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[3][4] Activation of this

pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein

kinase C (PKC).[5] MRS2603 blocks this entire cascade by preventing the initial activation of

the P2Y1 receptor by ADP.
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P2Y1 Receptor Signaling Antagonized by MRS2603

P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is primarily coupled to the Gi class of G proteins.[6] Activation of Gi inhibits

the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic

AMP (cAMP).[7] Reduced cAMP levels subsequently decrease the activity of protein kinase A

(PKA). The P2Y13 receptor has also been implicated in the activation of other signaling

pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-

kinase (PI3K)/Akt pathways.[2][6] MRS2603 blocks the primary Gi-mediated pathway by

competitively inhibiting ADP binding to the P2Y13 receptor.
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P2Y13 Receptor Signaling Antagonized by MRS2603

Experimental Protocols
The following sections provide an overview of the synthesis of MRS2603 and a general

protocol for assessing its biological activity.

Synthesis of MRS2603
The synthesis of MRS2603 is described as a derivative of pyridoxal-5'-phosphate.[8] The

general synthetic strategy involves the modification of the pyridoxal-5'-phosphate scaffold. A

key step is the formation of a hydrazone by reacting the aldehyde group of a pyridoxal

derivative with a substituted phenylhydrazine, in this case, 4-chloro-3-nitrophenylhydrazine.

The synthesis is a multi-step process that requires careful control of reaction conditions to

achieve the desired product. The final step typically involves the introduction of the phosphate

group at the 5'-position of the pyridoxal ring. For a detailed, step-by-step protocol, it is essential

to consult the primary literature, specifically the work by Kim et al. (2005) in Biochemical

Pharmacology.[1][8]

Biological Activity Assay: In Vitro Functional
Antagonism
To determine the antagonist activity of MRS2603 at the P2Y1 and P2Y13 receptors, in vitro

functional assays are employed. The choice of assay depends on the G protein coupling of the

receptor.
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1. Calcium Mobilization Assay for P2Y1 Receptor Antagonism:

Cell Line: A human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y1

receptor.

Principle: This assay measures the increase in intracellular calcium concentration upon

receptor activation.

Procedure:

Cells are seeded in a 96-well plate and grown to confluence.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4

AM).

The cells are pre-incubated with varying concentrations of MRS2603 or vehicle control for

a specified period.

The cells are then stimulated with a known concentration of the agonist ADP (typically the

EC50 concentration).

The change in fluorescence, corresponding to the change in intracellular calcium, is

measured using a fluorescence plate reader.

Data Analysis: The inhibitory effect of MRS2603 is determined by comparing the

fluorescence signal in the presence and absence of the antagonist. An IC50 value (the

concentration of antagonist that inhibits 50% of the agonist response) can be calculated.

2. cAMP Assay for P2Y13 Receptor Antagonism:

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human P2Y13 receptor.

Principle: This assay measures the inhibition of adenylyl cyclase activity, which results in a

decrease in intracellular cAMP levels.

Procedure:

Cells are seeded in a 96-well plate.
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The cells are pre-incubated with varying concentrations of MRS2603 or vehicle control.

Adenylyl cyclase is then stimulated with forskolin, and simultaneously, the P2Y13 receptor

is activated with a known concentration of ADP.

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured

using a competitive immunoassay (e.g., ELISA or HTRF).

Data Analysis: The ability of MRS2603 to reverse the ADP-mediated inhibition of forskolin-

stimulated cAMP production is quantified. An IC50 value is determined from the

concentration-response curve.

Conclusion
MRS2603 is a valuable pharmacological tool for studying the roles of P2Y1 and P2Y13

receptors in various physiological and pathological processes. Its well-defined chemical

structure and dual antagonist activity make it a subject of interest for further drug development

efforts. The provided information on its chemical properties, mechanism of action, and

experimental protocols serves as a foundational guide for researchers investigating the

therapeutic potential of targeting these purinergic signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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